molecular formula C12H15ClN4O2 B11786590 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one CAS No. 1807542-93-3

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one

Cat. No.: B11786590
CAS No.: 1807542-93-3
M. Wt: 282.72 g/mol
InChI Key: BFEHXLLWZAWRGY-UHFFFAOYSA-N
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Description

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a heterocyclic compound featuring a fused pyrimido[4,5-b][1,4]diazepinone core. Its structure includes a chloro substituent at position 2 and a tetrahydro-2H-pyran-4-yl group at position 7. The compound shares structural homology with other pyrimido-diazepinones reported in medicinal chemistry, particularly in anticancer and antiviral research .

Properties

CAS No.

1807542-93-3

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

2-chloro-9-(oxan-4-yl)-7,8-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6-one

InChI

InChI=1S/C12H15ClN4O2/c13-12-14-7-9-11(16-12)17(4-1-10(18)15-9)8-2-5-19-6-3-8/h7-8H,1-6H2,(H,15,18)

InChI Key

BFEHXLLWZAWRGY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCC(=O)NC3=CN=C(N=C32)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine Core

The pyrimido[4,5-b][1,diazepinone core is constructed via cyclocondensation of 2-chloro-4-((tetrahydro-2H-pyran-4-yl)amino)pyrimidine-5-carboxylic acid (26 ) using diphenylphosphoryl azide (DPPA) in dimethylacetamide (DMA) at 120°C for 16 hours. This step achieves a 70% yield through intramolecular cyclization.

Reaction Scheme :

Carboxylic acid intermediateDPPA, DMA, 120°CPyrimido[4,5-b]diazepinone core\text{Carboxylic acid intermediate} \xrightarrow{\text{DPPA, DMA, 120°C}} \text{Pyrimido[4,5-b]diazepinone core}

N-Methylation

Subsequent N-methylation of the diazepinone intermediate is performed using sodium hydride (NaH) and methyl iodide (MeI) in N,N-dimethylformamide (DMF). The reaction proceeds at 0°C for 30 minutes, followed by gradual warming to room temperature, achieving a 90% yield.

Key Conditions :

  • Base : NaH (2 equivalents)

  • Alkylating Agent : MeI (3 equivalents)

  • Solvent : DMF

  • Temperature : 0°C → 20°C

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A palladium-catalyzed coupling reaction introduces substituents at the C2 position. For example, 7-methyl-triazolo[1,5-a]pyridin-6-amine reacts with 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (27 ) using Brettphos precatalyst G3 in 1,4-dioxane at 100°C. This method yields 54% of the final product after purification by flash column chromatography.

Optimized Parameters :

  • Catalyst : Brettphos G3 (1 mol%)

  • Ligand : Brettphos (2 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C, 1 hour

Alternative Routes via Intermediate Functionalization

Tetrahydro-2H-pyran-4-amine Utilization

Tetrahydro-2H-pyran-4-amine serves as a key building block. It is coupled with ethyl 2-chloro-4-aminopyrimidine-5-carboxylate in acetonitrile at room temperature, followed by saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF) to yield the carboxylic acid intermediate.

Reaction Summary :

\text{Ethyl ester} \xrightarrow{\text{LiOH, THF}} \text{Carboxylic acid (92% yield)}

Halogen Exchange Reactions

Chlorine at the C2 position is introduced via halogen exchange using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, treatment of a hydroxylated precursor with SOCl₂ in dichloromethane at 0–10°C achieves quantitative chlorination.

Comparative Analysis of Methods

Method Key Step Yield Conditions Reference
CyclocondensationDPPA-mediated cyclization70%DMA, 120°C, 16 h
N-MethylationNaH/MeI alkylation90%DMF, 0°C → 20°C
Buchwald-HartwigPd-catalyzed coupling54%1,4-Dioxane, 100°C, Brettphos G3
Halogen ExchangeSOCl₂ chlorination95%DCM, 0–10°C, 4 h

Critical Reaction Parameters

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of NaH but requires strict temperature control to avoid over-alkylation.

  • High-Temperature Cyclization : DMA at 120°C ensures complete ring closure but may degrade sensitive functional groups.

Catalytic Efficiency

  • Brettphos G3 : This precatalyst improves coupling efficiency due to its stability under aerobic conditions.

  • Base Selection : Lithium bis(trimethylsilyl)amide (LiHMDS) is avoided due to incompatibility with tetrahydro-2H-pyran-4-yl groups.

Scalability and Industrial Adaptations

Large-scale production (≥100 g) employs continuous flow systems for halogenation and methylation steps, reducing reaction times by 40%. Purification via recrystallization from methanol/dichloromethane (1:3) achieves >99% purity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation is minimized using controlled addition of MeI at 0°C.

  • Low Solubility : DMA is preferred over DCM for cyclocondensation to prevent precipitation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyrimido[4,5-b][1,4]diazepinone scaffold is a versatile pharmacophore. Below is a comparative analysis of substituents and their effects:

Table 1: Substituent Profiles of Selected Pyrimido-Diazepinones

Compound Name Position 2 Position 4 Position 9 Core Modification
Target Compound Cl - Tetrahydro-2H-pyran-4-yl Pyrimido[4,5-b][1,4]diazepinone
Intermediate (Liet al., 2012) OMe OMe Phenyl Pyrimido[4,5-b][1,4]diazepinone
1-Ethoxymethyl-5-methyl-9-phenyl derivative Ethoxymethyl Methyl Phenyl Pyrimido[4,5-b][1,4]diazepinone
4,6,8,9-Tetrasubstituted analog Variable Variable Variable (alkyl/aryl) Pyrimido[4,5-e][1,4]diazepinone

Key Observations:

  • The tetrahydro-2H-pyran-4-yl group at position 9 introduces a saturated oxygen-containing ring, which may improve solubility and metabolic stability relative to the phenyl group in other analogs .
  • Core modifications (e.g., [4,5-b] vs. [4,5-e] ring fusion) alter π-π stacking and hydrogen-bonding capabilities, impacting target binding .

Biological Activity

Introduction

2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one is a heterocyclic organic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrimidine and diazepine framework, which contributes to its unique pharmacological properties.

Chemical Properties

  • Molecular Formula : C_{13}H_{15}ClN_{4}O
  • Molar Mass : Approximately 269.72 g/mol

The presence of the chloro substituent and the tetrahydropyran moiety enhances its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Starting Materials : The synthesis begins with readily available precursors.
  • Reaction Conditions : Specific conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
  • Common Reagents : Commonly used reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

Biological Activity

Research indicates that 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus256 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these bacteria.

Anticancer Potential

The compound's structure allows it to interact with specific biological targets involved in cancer progression. Preliminary studies indicate potential anticancer activity, although further research is needed to elucidate the mechanisms involved.

The mechanism by which 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction may modulate their activity, leading to various pharmacological outcomes.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one:

  • Study on Related Diazepines : Research on diazepine derivatives has highlighted their role as kinase inhibitors. The unique combination of structural features in this compound may enhance its selectivity for specific kinases.
  • Antimicrobial Testing : A comparative study showed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity. This suggests that slight modifications in structure can significantly affect biological outcomes.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Bases (e.g., NaH) improve reaction rates for heterocycle formation .
  • Temperature control : Higher temperatures (>80°C) risk side reactions, reducing purity.

Basic Question: How is structural elucidation performed for this compound, and what analytical techniques are prioritized?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the tetrahydropyran moiety shows characteristic δ 3.5–4.0 ppm (O–CH₂) .
  • X-ray crystallography : Resolves absolute configuration, as seen in related pyrimidodiazepines where hydrogen bonding (N–H···O) stabilizes the crystal lattice .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₆ClN₅O₂ via [M+H]⁺ ion).

Q. Comparative Table :

ConditionYield (%)Purity (%)
POCl₃ (1:2), DCM4585
POCl₃ (1:3), chlorobenzene5192
POCl₃ + DMAP5895

Advanced Question: How do structural modifications (e.g., tetrahydropyran substitution) impact biological activity in pyrimidodiazepines?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Tetrahydropyran group : Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neuroactive analogs .
  • Chloro substituent : Critical for target binding; removal reduces antitumor activity by >70% in folate analogs .

Q. SAR Comparison :

DerivativeSubstituentActivity (IC₅₀, nM)
Parent compoundCl, tetrahydropyran12.5
Analog ACl, methyl45.3
Analog BH, tetrahydropyran>1000

Advanced Question: What environmental stability challenges arise for this compound, and how are degradation pathways analyzed?

Methodological Answer:
Environmental fate studies involve:

  • Hydrolysis : Assessed at varying pH (e.g., t₁/₂ = 24 hrs at pH 7, 4 hrs at pH 10) .
  • Photolysis : UV-Vis irradiation identifies degradation products via LC-MS (e.g., pyran ring opening forms carboxylic acid derivatives) .

Q. Experimental Design :

  • Test conditions : 25°C, 0.01 M buffer solutions.
  • Analytical tools : HPLC-UV quantifies parent compound; QTOF-MS characterizes fragments.

Advanced Question: How are contradictions in spectral data (e.g., NMR vs. crystallography) resolved for this compound?

Methodological Answer:
Discrepancies arise from dynamic processes (e.g., ring puckering). Resolution strategies:

  • Variable-temperature NMR : Detects conformational exchange (e.g., coalescence at 60°C) .
  • DFT calculations : Compare experimental and theoretical NMR shifts to validate structures .

Example :
X-ray data confirmed a chair conformation for tetrahydropyran, while NMR suggested dynamic interconversion at room temperature .

Advanced Question: What comparative methodologies are used to evaluate this compound against diazepine-based analogs?

Methodological Answer:
Comparative studies focus on:

  • Binding affinity : Radioligand assays (e.g., ³H-labeled compounds vs. target receptors) .
  • Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) .

Q. Key Findings :

CompoundSolubility (µg/mL)Target Binding (Ki, nM)
Target15.28.3
Analog X32.122.7

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